4-METHYLUMBELLIFERYL PROPIONATE

Overview

Description

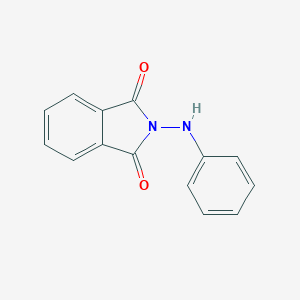

4-METHYLUMBELLIFERYL PROPIONATE is an organic compound belonging to the benzopyrone family. It is characterized by a benzopyrone core structure with a methyl group at the 4-position and a 1-oxopropoxy group at the 7-position. This compound is known for its diverse applications in various scientific fields, including chemistry, biology, and medicine.

Mechanism of Action

Target of Action

4-Methylumbelliferyl Propionate, also known as 4-Methyl-2-oxo-2H-chromen-7-yl propionate or 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone, primarily targets hyaluronan (HA) . HA is an extracellular matrix glycosaminoglycan with significant roles in chronic inflammation, cancer, and autoimmunity . It’s also been found to influence lipid metabolism, cytokine production, antioxidant activity, and apoptosis in immune cells .

Mode of Action

This compound acts as a small molecule inhibitor of HA synthases . It inhibits HA synthesis, leading to a decrease in HA levels . This inhibition results in beneficial effects observed in several animal models of diseases where HA plays a central role, such as inflammation and cancer progression .

Biochemical Pathways

The compound inhibits HA synthesis by functioning as a competitive substrate for UDP-glucuronosyltransferase (UGT), an enzyme involved in HA synthesis . HA is produced by the HAS1, HAS2, and HAS3 from the precursors UDP-glucuronic acid (UDP-GlcUA) and UDP-N-acetyl-glucosamine (UDP-GlcNAc) .

Pharmacokinetics

Pharmacokinetic studies have shown that this compound administered intravenously resulted in 100-fold higher exposure compared to oral administration . The main metabolite of the compound, 4-methlyumbelliferyl glucuronide (4-MUG), is bioactive and its exposures were much higher than the parent compound after both intravenous and oral administration .

Result of Action

The compound has demonstrated antitumor activity and has been used to treat animal models of cancer and autoimmunity . It decreases hyaluronan synthesis, diminishes proliferation, induces apoptosis, reduces cell migration, and the activity of metalloproteinases . Furthermore, it has shown selective toxicity on tumor cells without exhibiting neurotoxic effects .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, in a study on apple trees, it was found that the compound enhanced drought tolerance by regulating rhizosphere microbial diversity and root architecture . .

Biochemical Analysis

Biochemical Properties

4-Methylumbelliferyl Propionate interacts with lipolytic enzymes . The methyl group at position 4 confers high reactivity and lipolytic properties on this compound . It has been shown to have biochemically unique properties such as hydrogen bonding, which may reflect its ability for binding to lipid molecules .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been used to determine the accesses and termini of cell membranes . In glioblastoma cells, this compound has been shown to decrease hyaluronan synthesis, diminish proliferation, induce apoptosis, and reduce cell migration .

Molecular Mechanism

This compound is a small molecule inhibitor of hyaluronan (HA) synthases . It binds to glucuronic acid to prevent the formation of UDP-glucuronic acid, the HA synthase substrate . This results in the inhibition of HA production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. For instance, in mice treated for several weeks with this compound in chow, the this compound concentration immediately drops after treatment is stopped .

Dosage Effects in Animal Models

In animal models, this compound has been shown to decrease inflammation, reduce fibrosis, and lower body weight, serum cholesterol, and insulin resistance . It also inhibits tumor progression and metastasis .

Metabolic Pathways

This compound is involved in the metabolic pathway of hyaluronan synthesis . It inhibits the synthesis of hyaluronan by binding to glucuronic acid and preventing the formation of UDP-glucuronic acid .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYLUMBELLIFERYL PROPIONATE typically involves the esterification of 4-methyl-7-hydroxy-2-benzopyrone with propionic anhydride. The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid to facilitate the esterification process. The reaction mixture is then heated to promote the formation of the desired ester compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified through techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-METHYLUMBELLIFERYL PROPIONATE undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

Substitution: The methyl and oxopropoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzopyrone derivatives depending on the nucleophile used.

Scientific Research Applications

4-METHYLUMBELLIFERYL PROPIONATE has a wide range of applications in scientific research:

Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

4-Methyl-7-hydroxy-2-benzopyrone: Lacks the oxopropoxy group but shares the benzopyrone core structure.

7-(1-oxopropoxy)-2-benzopyrone: Lacks the methyl group at the 4-position.

4-Methyl-2-benzopyrone: Lacks both the oxopropoxy group and the hydroxyl group at the 7-position.

Uniqueness

4-METHYLUMBELLIFERYL PROPIONATE is unique due to the presence of both the methyl group at the 4-position and the oxopropoxy group at the 7-position. This unique combination of functional groups contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name |

(4-methyl-2-oxochromen-7-yl) propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O4/c1-3-12(14)16-9-4-5-10-8(2)6-13(15)17-11(10)7-9/h4-7H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOKUIFTUULBXMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1=CC2=C(C=C1)C(=CC(=O)O2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40187304 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3361-13-5 | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3361-13-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003361135 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40187304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.119 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-Methyl-7-(1-oxopropoxy)-2-benzopyrone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6F8F3EW6D4 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: How was 4-Methylumbelliferyl propionate used in the research on cassava cultivars?

A: this compound was utilized as a substrate for detecting and analyzing isoesterase enzymes in cassava plants. [, ] Researchers aimed to differentiate and classify various cassava cultivars, including "unnamed" ones, using these enzymes as molecular markers. The study explored the variation in isoesterase banding patterns among different cultivars to assess their genetic similarity and relationships.

Q2: Why were esterase isozymes chosen as molecular markers in this research?

A: Esterase isozymes were chosen for this research due to their potential to reflect genetic variation within a species. [, ] The researchers aimed to utilize a technique that could differentiate cassava cultivars even without prior knowledge of their genetic background. The variation in isoesterase banding patterns, as revealed by substrates like this compound, offered a practical approach to assess genetic diversity and relationships among the studied cassava cultivars.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3,5-Dioxo-4-aza-tricyclo[5.2.1.0*2,6*]dec-8-en-4-yl)-acetic acid](/img/structure/B188389.png)

![8,9,10,11-Tetrahydro[1]benzothieno[3,2-E][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B188400.png)

![[2,2'-Bithiophene]-5,5'-dicarboxaldehyde](/img/structure/B188401.png)

![3-[2-(2-Methylphenyl)hydrazinyl]indol-2-one](/img/structure/B188403.png)

![1H-Pyrazolo[1,5-D]tetrazole-6-carboxylic acid](/img/structure/B188404.png)